4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 175201-69-1
VCID: VC20895155
InChI: InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18)
SMILES: CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36 g/mol

4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid

CAS No.: 175201-69-1

Cat. No.: VC20895155

Molecular Formula: C13H18N2O3S

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid - 175201-69-1

Specification

CAS No. 175201-69-1
Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
IUPAC Name 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentanoic acid
Standard InChI InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18)
Standard InChI Key QCNUVPGFTRHRMH-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid has a molecular formula of C₁₃H₁₈N₂O₃S and a molecular weight of 282.36 g/mol . The structure features a pentanoic acid backbone with a carboxylic acid functional group, which is characteristic of amino acids. Additionally, it contains a pyridine ring with a methylthio substituent at the 2-position, and the 3-position of the pyridine ring is connected to the amino group of the pentanoic acid through a carbonyl linkage.
Table 1: Chemical Identity and Structural Information

ParameterValue
Common Name4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid
SynonymsN-[2-(methylthio)nicotinoyl]-L-leucine; (S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid
CAS Number175201-69-1
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight282.36 g/mol
IUPAC Name(2S)-4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentanoic acid

Structural Identifiers

The compound can be uniquely identified using various chemical notation systems:
Standard InChI: InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18)/t10-/m0/s1
Standard InChIKey: QCNUVPGFTRHRMH-JTQLQIEISA-N
Canonical SMILES: CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC
The stereochemistry of the compound is important, as indicated by the S-configuration at the chiral center, which corresponds to the natural L-form of the amino acid portion.

Physical Properties

The physical properties of 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid provide important information for researchers working with this compound:

Physical State and Appearance

While the search results don't explicitly describe the appearance, similar compounds of this class typically exist as crystalline solids at room temperature.

Solubility Profile

The compound shows varying degrees of solubility in different solvents:

  • Slightly soluble in chloroform

  • Slightly soluble in methanol

  • Soluble in DMSO (dimethyl sulfoxide)
    This solubility profile is important for researchers planning experiments that require dissolution of the compound.

Applications and Research Uses

Analytical Chemistry Applications

4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid is used in analytical chemistry as a reference or standard compound. Its unique mass and retention characteristics make it valuable for:

  • Calibration of analytical instruments

  • Validation processes in chromatography

  • Reference standards in mass spectrometry
    These applications leverage the compound's distinctive structure and molecular weight to provide reliable reference points in analytical procedures.

Structural Relationships and Analogues

Relationship to Amino Acids

The compound contains a leucine-like structure, as indicated by one of its synonyms (N-[2-(methylthio)nicotinoyl]-L-leucine) . This suggests a structural relationship to the essential amino acid leucine, with the addition of the [2-(methylthio)pyridin-3-yl]carbonyl group.
This relationship to natural amino acids may contribute to its potential biological relevance and applications in biochemical research.

Comparison to Similar Compounds

While the search results don't provide direct comparisons to similar compounds, we can note structural similarities to other modified amino acids and pyridine derivatives that are used in research settings. The unique combination of features in this single molecule sets it apart from more common research chemicals.

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